
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane is an organic compound with the molecular formula C25H34 It is a hydrocarbon that features a pentane backbone substituted with phenyl and cyclopentylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and scalable production. The use of advanced purification methods like chromatography and crystallization is essential to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes.
Applications De Recherche Scientifique
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5-Diphenyl-3-(2-phenylethyl)pentane
- 1,5-Dicyclohexyl-3-(2-cyclopentylpropyl)pentane
- 11-Phenyl-heneicosane
Uniqueness
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
55191-62-3 |
|---|---|
Formule moléculaire |
C25H34 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
[6-cyclopentyl-3-(2-phenylethyl)hexyl]benzene |
InChI |
InChI=1S/C25H34/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1-6,10-13,22,25H,7-9,14-21H2 |
Clé InChI |
DKTMVKAAXZLUFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCC(CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


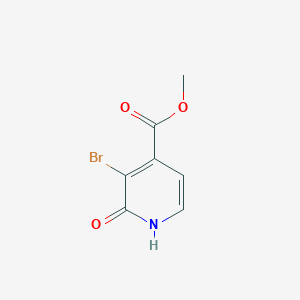
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
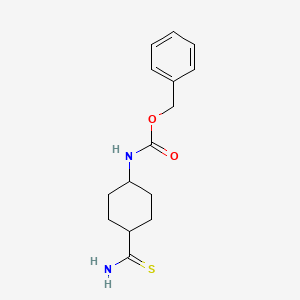
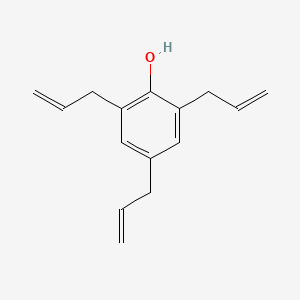
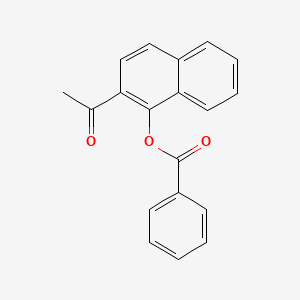

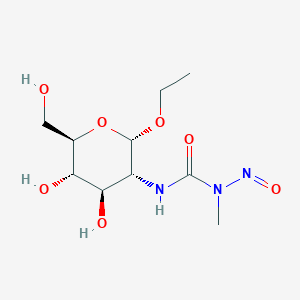
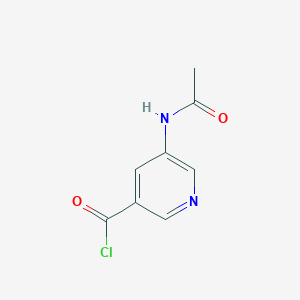
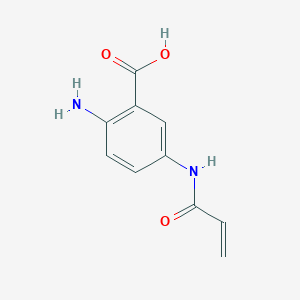
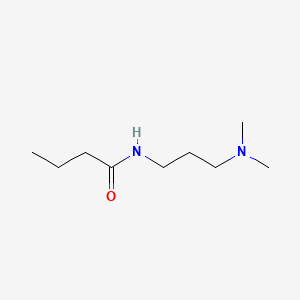
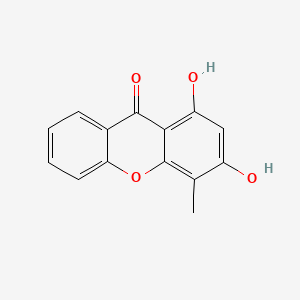
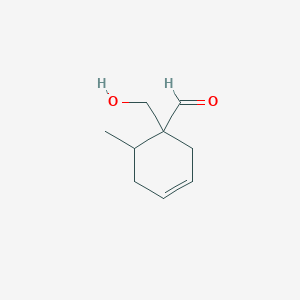
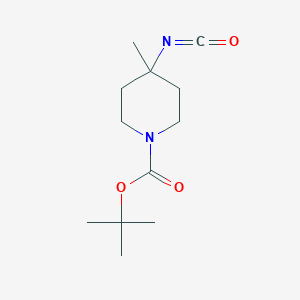
![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)
